1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one
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Overview
Description
1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7FO3 It is characterized by the presence of a fluoro group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2,6-dihydroxybenzaldehyde.
Reaction with Acetylating Agent: The aldehyde group is converted to an ethanone group using an acetylating agent such as acetic anhydride in the presence of a catalyst like pyridine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle significant quantities of starting materials.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-fluoro-2,6-dihydroxybenzoquinone.
Reduction: Formation of 1-(4-fluoro-2,6-dihydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoro-4-hydroxyphenyl)ethan-1-one: Similar structure but with different positioning of the fluoro and hydroxyl groups.
2,6-dihydroxyacetophenone: Lacks the fluoro group, affecting its chemical properties and reactivity.
1,1’-(4,6-dihydroxyphenyl)diethanone: Contains an additional ethanone group, leading to different applications and reactivity.
Properties
CAS No. |
1629031-93-1 |
---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.1 |
Purity |
95 |
Origin of Product |
United States |
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